肉桂醛缩氨基硫脲

描述

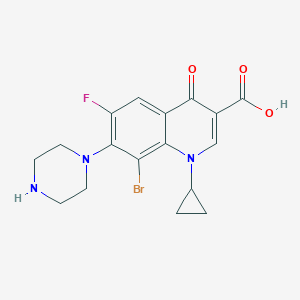

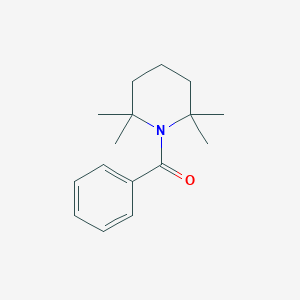

Cinnamaldehyde thiosemicarbazone is a derivative of cinnamaldehyde, a compound known for its presence in cinnamon oil, and thiosemicarbazide. This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

科学研究应用

作用机制

肉桂醛硫代半碳脒的作用机制涉及多条途径:

抗癌活性: 它抑制拓扑异构酶 II,这是一种对 DNA 复制至关重要的酶,从而阻止癌细胞增殖。

抗菌和抗真菌活性: 它破坏细菌和真菌的细胞膜完整性,导致细胞裂解.

抗病毒活性: 通过抑制病毒酶来干扰病毒复制.

生化分析

Biochemical Properties

Cinnamaldehyde thiosemicarbazone interacts with several biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to have significant interactions with human topoisomerases, enzymes crucial for DNA replication and transcription . The nature of these interactions involves the inhibition of topoisomerase II, which is a key target in anticancer therapeutics .

Cellular Effects

Cinnamaldehyde thiosemicarbazone has been found to have various effects on cells and cellular processes. It has demonstrated potential anticancer effects, targeting several biological processes, including DNA metabolism . It influences cell function by inhibiting key enzymes involved in DNA replication and transcription, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cinnamaldehyde thiosemicarbazone exerts its effects through binding interactions with biomolecules and changes in gene expression . It specifically displays significant inhibition of topoisomerase II, a crucial enzyme for DNA replication and transcription . This inhibition disrupts the normal functioning of the enzyme, leading to changes in DNA metabolism and, consequently, cell function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Cinnamaldehyde thiosemicarbazone in animal models are limited, related compounds have shown anxiolytic effects in animal models

Metabolic Pathways

Cinnamaldehyde thiosemicarbazone is involved in several metabolic pathways, particularly those related to DNA metabolism . It interacts with enzymes such as topoisomerase II, affecting the normal functioning of these enzymes and leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Thiosemicarbazones are known to play a significant role in the regulation of plant growth due to their capability for diffusion through the semipermeable membrane of cell lines .

Subcellular Localization

Given its interactions with enzymes such as topoisomerase II, it can be inferred that it may localize to areas where these enzymes are present, such as the nucleus .

准备方法

合成路线和反应条件: 肉桂醛硫代半碳脒是通过肉桂醛与硫代半碳脒的缩合反应合成的。该反应通常涉及将硫代半碳脒溶解在溶剂中,例如乙醇,然后加入肉桂醛。将混合物在回流条件下搅拌并加热,通常加入少量的冰醋酸以催化反应。 冷却后,产物结晶并提纯 .

工业生产方法: 尽管肉桂醛硫代半碳脒的具体工业生产方法尚未得到广泛记录,但总体方法涉及扩大实验室合成过程的规模。这包括优化反应条件以确保高产率和纯度,使用工业级溶剂和试剂,以及采用大规模结晶和提纯技术。

化学反应分析

反应类型: 肉桂醛硫代半碳脒经历各种化学反应,包括:

氧化: 它可以氧化形成相应的亚砜或砜。

还原: 还原反应可以将其转化为硫代半碳脒。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 胺或硫醇等亲核试剂可以在温和条件下使用.

主要产物:

氧化: 亚砜和砜。

还原: 硫代半碳脒。

取代: 各种取代的硫代半碳脒.

相似化合物的比较

肉桂醛硫代半碳脒因其结构特征和生物活性而独一无二。类似的化合物包括:

香芹醛硫代半碳脒: 结构相似,但表现出不同的生物活性.

苯甲醛硫代半碳脒: 以其抗菌特性而闻名,但作为抗癌剂的效果较差.

糠醛硫代半碳脒: 表现出强烈的抗真菌活性,但抗菌效果有限.

属性

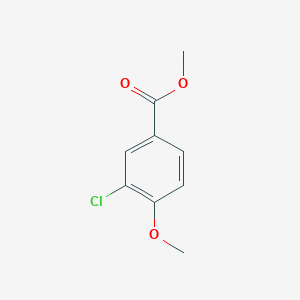

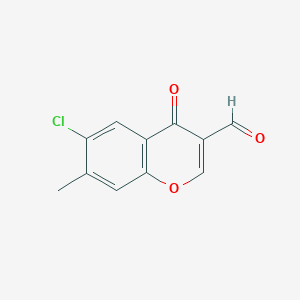

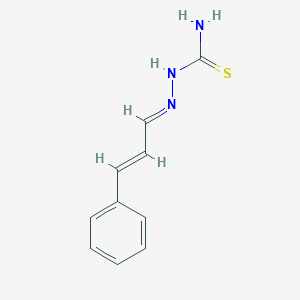

IUPAC Name |

[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQFXIRXYXNOZ-HCFISPQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-70-2 | |

| Record name | Cinnamaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cinnamaldehyde thiosemicarbazone exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. While the exact mechanism is not fully elucidated, research suggests that it might interfere with bacterial protein synthesis or disrupt the bacterial cell wall. Further research is needed to pinpoint the precise mechanism. [, ]

A: Yes, research has identified tyrosinase as a target for Cinnamaldehyde thiosemicarbazone. It acts as a reversible mixed-type inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action suggests its potential in applications related to hyperpigmentation disorders. []

A: The molecular formula of Cinnamaldehyde thiosemicarbazone is C10H11N3S, and its molecular weight is 205.28 g/mol. [, ]

A: Cinnamaldehyde thiosemicarbazone and its complexes have been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide insights into its structural features, bonding characteristics, and electronic properties. [, , , ]

A: While Cinnamaldehyde thiosemicarbazone itself may not possess inherent catalytic properties, its complexes, particularly with transition metals like Palladium (Pd) or Ruthenium (Ru), could potentially exhibit catalytic activity. [, ]. Further research is needed to explore its potential in this domain.

A: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the structural features of Cinnamaldehyde thiosemicarbazone and its Nickel (Ni) complex, demonstrating the role of computational chemistry in understanding its properties. [] Furthermore, molecular docking and dynamic studies have been used to investigate the potential of Cinnamaldehyde thiosemicarbazone derivatives as antimalarial drugs targeting cysteine protease in Plasmodium falciparum. []

A: Studies investigating the structure-activity relationship of Cinnamaldehyde thiosemicarbazone derivatives as fungicidal agents revealed that replacing the benzaldehyde group with cinnamaldehyde significantly enhanced the activity against various fungi. [] This highlights the importance of the cinnamaldehyde moiety for its biological activity.

ANone: While specific formulation strategies for Cinnamaldehyde thiosemicarbazone are not extensively detailed in the provided literature, researchers could explore various approaches such as encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs to improve its pharmaceutical properties.

A: The provided literature doesn't offer detailed insights into the ADME properties of this specific compound. In silico ADMET studies were conducted on Methyl Eugenol Cinnamaldehyde Thiosemicarbazone (MECThi) derivatives, demonstrating their drug-likeness and potential as antimalarial agents. [] Further experimental investigations are needed to determine the PK/PD profile of Cinnamaldehyde thiosemicarbazone.

ANone: Information regarding specific resistance mechanisms or cross-resistance patterns associated with Cinnamaldehyde thiosemicarbazone is limited in the provided research. Further investigations are required to understand its potential for inducing resistance and its relationship to other antimicrobial agents.

A: While the provided literature does not explicitly discuss the toxicological profile of Cinnamaldehyde thiosemicarbazone, in silico toxicity analysis of a MECThi derivative showed no mutagenicity or carcinogenicity. [] Thorough toxicological evaluations are crucial to determine its safety profile and potential for clinical use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)